2-Acetoxybenzoyl chloride

Beschreibung

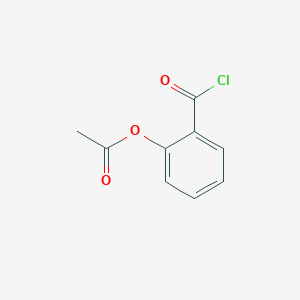

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGKWFGEUBCEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203924 | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-51-2 | |

| Record name | Acetylsalicyloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5538-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67R3L2L9J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Acetoxybenzoyl Chloride

Established Synthetic Routes from Salicylic (B10762653) Acid Derivatives

The conversion of salicylic acid derivatives, most notably acetylsalicylic acid, into 2-acetoxybenzoyl chloride is a cornerstone of its synthesis. This transformation typically involves the replacement of the hydroxyl group in the carboxylic acid moiety with a chlorine atom, forming the highly reactive acyl chloride.

Acyl Halide Formation via Thionyl Chloride Mediated Reactions

C₉H₈O₄ + SOCl₂ → C₉H₇ClO₃ + SO₂ + HCl

The gaseous nature of the sulfur dioxide (SO₂) and hydrogen chloride (HCl) byproducts simplifies the purification of the desired this compound. chemguide.co.ukkhanacademy.org Typically, the reaction is carried out by treating acetylsalicylic acid with an excess of thionyl chloride, often in an inert solvent, followed by heating to drive the reaction to completion. google.com The excess thionyl chloride can then be removed by distillation, leaving the crude acyl chloride which can be further purified if necessary. chemguide.co.uk

A specific laboratory-scale preparation involves the gradual addition of acetylsalicylic acid to thionyl chloride, followed by warming the mixture. The completion of the reaction is often indicated by the cessation of gas evolution and a change in the appearance of the reaction mixture to a clear liquid. masterorganicchemistry.com

Role of Catalysts in Enhancing Reaction Efficiency and Yield

To improve the rate and yield of the acylation reaction, various catalysts can be employed. These catalysts facilitate the formation of the acyl chloride by activating the carboxylic acid or the chlorinating agent.

Commonly used catalysts in acyl chloride synthesis include tertiary amines such as pyridine (B92270) and N,N-disubstituted amides like N,N-dimethylformamide (DMF) . libretexts.orgkhanacademy.org Pyridine can act as a nucleophilic catalyst, reacting with the acylating agent to form a more reactive intermediate. libretexts.orgchemguide.co.uk DMF also functions as a catalyst by forming a Vilsmeier-Haack type reagent with the chlorinating agent, which is a powerful acylating species. khanacademy.orggoogle.com

In the context of the thionyl chloride-mediated synthesis of this compound from acetylsalicylic acid, a patent describes the use of aluminum trichloride (B1173362) (AlCl₃) as a catalyst. google.com This Lewis acid can coordinate to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the chloride from thionyl chloride. Another documented procedure for a similar synthesis on an industrial scale utilizes urea as a catalyst. masterorganicchemistry.com

Table 1: Comparison of Catalysts in Acyl Chloride Synthesis

| Catalyst | Role | Advantages |

|---|---|---|

| Pyridine | Nucleophilic catalyst | Effective in scavenging HCl byproduct |

| N,N-Dimethylformamide (DMF) | Forms reactive Vilsmeier-Haack reagent | Used in catalytic amounts, effective with various chlorinating agents |

| Aluminum Trichloride (AlCl₃) | Lewis acid catalyst | Activates the carboxylic acid |

| Urea | Catalyst (specific industrial process) | Potentially cost-effective for large-scale production |

Industrial-Scale Preparation and Process Optimization

The large-scale production of this compound is crucial for its application as a pharmaceutical intermediate. ganeshremedies.com Process optimization focuses on maximizing yield, purity, and throughput while minimizing costs and environmental impact.

Expertise in Chlorination Technologies for Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on chlorination reactions to produce a wide array of active pharmaceutical ingredients (APIs) and their intermediates. ganeshremedies.com Companies specializing in fine chemical manufacturing often possess significant expertise in handling hazardous reagents like thionyl chloride and optimizing chlorination processes for safety and efficiency. This includes specialized equipment for handling corrosive gases and implementing robust process control to manage exothermic reactions.

Process optimization in an industrial setting for the synthesis of this compound would involve a multi-faceted approach. Key parameters that are typically optimized include reaction temperature, reactant stoichiometry, catalyst loading, and reaction time. For instance, a patented process for a similar compound highlights the importance of temperature control to prevent decomposition of the acid chloride. google.com Furthermore, the choice of solvent can significantly impact reaction rate, yield, and ease of product isolation. Continuous flow processing is an emerging technology that can offer advantages in terms of safety, consistency, and scalability for such reactions.

Evaluation of Alternative Chlorinating Agents for Process Improvement

While thionyl chloride is a common choice, other chlorinating agents are available and may offer advantages in specific contexts. The selection of a chlorinating agent is often a trade-off between reactivity, cost, safety, and the nature of the byproducts.

Oxalyl chloride ((COCl)₂) is a milder and often more selective chlorinating agent than thionyl chloride. nbinno.com It is particularly useful when the substrate is sensitive to the harsh conditions sometimes associated with thionyl chloride reactions. The byproducts of the reaction with oxalyl chloride are carbon dioxide, carbon monoxide, and hydrogen chloride, which are all gaseous and easily removed. researchgate.net However, oxalyl chloride is generally more expensive than thionyl chloride. researchgate.net

Other chlorinating agents that can be used for the conversion of carboxylic acids to acyl chlorides include phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃). libretexts.orgchemguide.co.uk However, these reagents produce solid byproducts (POCl₃ and H₃PO₃, respectively), which can complicate product purification. chemguide.co.ukSulfuryl chloride (SO₂Cl₂) is another potential alternative, which can be used for chlorinations under free radical or ionic conditions. chemdad.com

Table 2: Comparison of Common Chlorinating Agents

| Chlorinating Agent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl (gases) | Commonly used, cost-effective |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl (gases) | Milder, more selective, more expensive |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Solid byproduct can complicate purification |

| Phosphorus trichloride | PCl₃ | H₃PO₃ | Solid byproduct can complicate purification |

| Sulfuryl chloride | SO₂Cl₂ | SO₂, HCl | Can be used under various reaction conditions |

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itnih.gov The synthesis of this compound presents several opportunities for the application of these principles.

One of the key tenets of green chemistry is the use of less hazardous chemical syntheses. The traditional use of reagents like thionyl chloride and phosphorus chlorides raises environmental and safety concerns. researchgate.net Therefore, a significant focus of green chemistry in this context is the exploration of more benign chlorinating agents and catalytic systems.

The development of solid-supported catalysts, for example, can simplify catalyst recovery and reuse, reducing waste. frontiersin.org A patent for a related process describes the use of silica (B1680970) gel-supported aluminum trichloride, which can be recovered by filtration and potentially reused, thus minimizing waste. google.com

Another principle of green chemistry is to maximize atom economy, which is a measure of how efficiently a chemical process converts reactants into the desired product. The reaction with thionyl chloride has a good atom economy as the byproducts are gaseous. However, processes that generate solid waste, such as those using phosphorus chlorides, have a lower atom economy.

Furthermore, the use of safer solvents is a critical aspect of green chemistry. nih.gov Research into conducting the synthesis of this compound in greener solvents or even under solvent-free conditions would be a significant advancement. For instance, a patented process for a similar synthesis is conducted without a solvent, which reduces waste and simplifies the work-up procedure. google.com The ideal green synthesis would utilize a non-toxic, renewable starting material, a highly efficient and recyclable catalyst, a benign solvent (or no solvent), and would produce minimal waste. While the complete realization of this ideal for the synthesis of this compound is an ongoing challenge, the application of green chemistry principles provides a clear roadmap for future process development.

Development of Environmentally Benign Reaction Conditions

The pursuit of greener synthetic routes for this compound has explored various innovative techniques aimed at reducing energy consumption, minimizing waste, and avoiding hazardous solvents and reagents. These include the use of alternative energy sources like microwave and ultrasound irradiation, as well as exploring solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. In the context of acyl chloride synthesis, microwave heating can accelerate the reaction between a carboxylic acid and a chlorinating agent, potentially under milder conditions and with less solvent than conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the successful application of this technique to the synthesis of other benzimidazole (B57391) derivatives from carboxylic acids suggests its potential applicability. nih.govasianpubs.org The rapid and efficient nature of microwave-assisted synthesis presents a promising avenue for a more environmentally friendly process. ucl.ac.be

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster reaction rates and higher yields through the phenomenon of acoustic cavitation. This technique has been successfully employed in the synthesis of various organic compounds, including heterocyclic derivatives, often under milder conditions and in shorter timeframes compared to traditional methods. mdpi.comnih.gov The use of ultrasound could potentially enhance the efficiency of the reaction between acetylsalicylic acid and a chlorinating agent, reducing the need for high temperatures and prolonged reaction times, thereby contributing to a greener process. researchgate.netresearchgate.net

Solvent-Free and Alternative Reagent Approaches: A key goal in green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions for acylation reactions has shown promise. For instance, the un-catalyzed esterification of alcohols using acetyl chloride has been described under solvent-free conditions, highlighting the potential for similar approaches in the synthesis of acyl chlorides. researchgate.net

Furthermore, the exploration of alternative, less hazardous reagents is a critical aspect of developing environmentally benign syntheses. While thionyl chloride is a common reagent for producing acyl chlorides, its use involves the release of corrosive hydrogen chloride gas and sulfur dioxide. Research into greener alternatives is ongoing. For example, dimethyl carbonate (DMC), considered a green reagent, has been investigated for methylation and carbonylation reactions, although its direct application for the synthesis of acyl chlorides from carboxylic acids is not a standard method. psecommunity.orgresearchgate.netgoogle.com

The following interactive data table summarizes a comparative overview of different environmentally benign reaction conditions that could be applied to the synthesis of this compound, based on findings from related chemical transformations.

| Reaction Condition | Key Advantages | Potential for this compound Synthesis | Supporting Evidence/Analogy |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields, reduced side reactions. | High potential to accelerate the reaction of acetylsalicylic acid with a chlorinating agent, possibly in reduced solvent. | Successful synthesis of benzimidazole derivatives from carboxylic acids under microwave conditions. nih.govasianpubs.org |

| Ultrasound Irradiation | Enhanced reaction rates, improved yields, milder reaction conditions. | Could facilitate a more efficient reaction at lower temperatures, reducing energy consumption. | Effective in the synthesis of various organic compounds, including triazole and benzimidazole derivatives. mdpi.comnih.gov |

| Solvent-Free Conditions | Eliminates solvent waste, reduces environmental impact, simplifies product isolation. | Feasible, especially when combined with alternative energy sources like microwave or ultrasound. | Demonstrated in the un-catalyzed esterification of alcohols with acetyl chloride. researchgate.net |

Atom Economy Considerations in Production Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The analysis of atom economy is crucial for comparing different synthetic routes to this compound.

Pathway 1: Synthesis from Acetylsalicylic Acid and Thionyl Chloride

A common laboratory method for the synthesis of this compound involves the reaction of acetylsalicylic acid (aspirin) with thionyl chloride (SOCl₂).

Reaction: C₉H₈O₄ (Acetylsalicylic Acid) + SOCl₂ (Thionyl Chloride) → C₉H₇ClO₃ (this compound) + SO₂ (Sulfur Dioxide) + HCl (Hydrogen Chloride)

Atom Economy Calculation:

Molecular Weight of this compound (C₉H₇ClO₃): 198.60 g/mol

Molecular Weight of Acetylsalicylic Acid (C₉H₈O₄): 180.16 g/mol

Molecular Weight of Thionyl Chloride (SOCl₂): 118.97 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Percent Atom Economy = (198.60 / (180.16 + 118.97)) x 100 ≈ 66.38%

This calculation reveals that a significant portion of the reactant atoms end up in the byproducts, sulfur dioxide and hydrogen chloride, which are considered waste in this context.

Pathway 2: Hypothetical Synthesis from Salicylic Acid and Acetyl Chloride

An alternative conceptual pathway could involve the reaction of salicylic acid with acetyl chloride. This pathway is primarily for comparative atom economy analysis, as the direct acylation of the carboxylic acid group in the presence of a phenolic hydroxyl group can be complex.

Reaction: C₇H₆O₃ (Salicylic Acid) + CH₃COCl (Acetyl Chloride) → C₉H₇ClO₃ (this compound) + H₂O (Water) - This represents a simplified hypothetical reaction for atom economy calculation purposes. In reality, the reaction is more complex and would likely involve acylation of the phenolic hydroxyl group first, followed by conversion of the carboxylic acid.

A more plausible two-step sequence for this transformation would be:

Acetylation of the phenolic hydroxyl group of salicylic acid with acetyl chloride to form acetylsalicylic acid.

Conversion of the carboxylic acid group of acetylsalicylic acid to the acyl chloride.

Let's re-evaluate a more direct comparative pathway. If we consider the synthesis of this compound starting from salicylic acid, the process would invariably involve two key transformations: acetylation of the hydroxyl group and chlorination of the carboxylic acid group.

Let's analyze the atom economy of the acetylation step first: C₇H₆O₃ (Salicylic Acid) + (CH₃CO)₂O (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)

Atom Economy (Acetylation) = (180.16 / (138.12 + 102.09)) x 100 ≈ 75.0%

A direct comparison of single-step pathways provides a clearer picture. The reaction with thionyl chloride stands as a primary example. An alternative could be the use of oxalyl chloride, which often provides cleaner reactions.

Pathway 3: Synthesis from Acetylsalicylic Acid and Oxalyl Chloride

Reaction: C₉H₈O₄ (Acetylsalicylic Acid) + (COCl)₂ (Oxalyl Chloride) → C₉H₇ClO₃ (this compound) + CO (Carbon Monoxide) + CO₂ (Carbon Dioxide) + HCl (Hydrogen Chloride)

Atom Economy Calculation:

Molecular Weight of this compound (C₉H₇ClO₃): 198.60 g/mol

Molecular Weight of Acetylsalicylic Acid (C₉H₈O₄): 180.16 g/mol

Molecular Weight of Oxalyl Chloride ((COCl)₂): 126.93 g/mol

Percent Atom Economy = (198.60 / (180.16 + 126.93)) x 100 ≈ 64.66%

The following interactive data table provides a comparison of the atom economy for the discussed production pathways of this compound.

| Production Pathway | Starting Material(s) | Chlorinating Agent | Byproducts | Calculated Atom Economy (%) |

|---|---|---|---|---|

| Pathway 1 | Acetylsalicylic Acid | Thionyl Chloride (SOCl₂) | SO₂, HCl | ~66.38% |

| Pathway 2 | Acetylsalicylic Acid | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | ~64.66% |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Acetoxybenzoyl Chloride

Nucleophilic Acylation Reactions with Diverse Substrates

2-Acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride, is a highly reactive derivative of acetylsalicylic acid. Its reactivity stems from the presence of the acid chloride functional group, which makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This property is extensively utilized in organic synthesis for the introduction of the 2-acetoxybenzoyl group into various molecules.

The reaction of this compound with primary and secondary amines leads to the formation of N-substituted 2-acetoxybenzamides, commonly referred to as aspirin (B1665792) amides. uobasrah.edu.iqnih.govresearchgate.net This amidation reaction proceeds through a nucleophilic acyl substitution mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the stable amide bond. chemguide.co.uk

This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrogen chloride gas that is liberated during the reaction. fishersci.ithud.ac.uk The base prevents the protonation of the reactant amine, which would render it non-nucleophilic.

Aspirin amides have been synthesized by reacting this compound with various amino acids, such as glycine (B1666218) and histidine, in a suitable solvent like hexane (B92381). uobasrah.edu.iq The resulting amide prodrugs are then purified and characterized.

Table 1: Examples of Amidation Reactions with this compound

| Amine Substrate | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Glycine | N-(2-Acetoxybenzoyl)glycine | Hexane, reflux | uobasrah.edu.iq |

| Histidine | N-(2-Acetoxybenzoyl)histidine | Hexane, reflux | uobasrah.edu.iq |

| Primary Amines | N-Alkyl/Aryl-2-acetoxybenzamide | Aprotic solvent, base | chemguide.co.uklibretexts.org |

This compound readily reacts with alcohols and phenols to form the corresponding esters. chemguide.co.ukchemguide.co.uk This esterification process is another example of a nucleophilic acyl substitution reaction and is a fundamental method for constructing more complex molecules. youtube.com The reaction is generally vigorous, especially with primary and secondary alcohols, and often proceeds at room temperature. chemguide.co.uknih.gov

The mechanism involves the attack of the hydroxyl oxygen of the alcohol or phenol (B47542) on the carbonyl carbon of the acid chloride. youtube.com Similar to amidation, a tetrahedral intermediate is formed, which then eliminates a chloride ion to yield the ester product and hydrogen chloride. youtube.com

The esterification can be catalyzed by tertiary amines or pyridine, which act as catalysts and also scavenge the HCl produced. researchgate.net In some cases, transesterification reactions have been observed when using certain catalysts like 4-dimethylaminopyridine (B28879) (DMAP), leading to the formation of different ester groups. researchgate.net This reaction has been utilized to synthesize polymeric systems by reacting this compound with polymers containing hydroxyl groups, such as dextran (B179266). researchgate.net

Table 2: Esterification of this compound with Various Substrates

| Substrate | Product Type | Key Findings | Reference |

|---|---|---|---|

| Dextran | Polymeric ester | Transesterification observed with certain catalysts. | researchgate.net |

| Alcohols (Primary, Secondary) | Alkyl 2-acetoxybenzoate | Vigorous reaction, often at room temperature. | chemguide.co.uknih.gov |

The high reactivity of this compound makes it a valuable reagent for the derivatization of amines and other nitrogen-containing nucleophiles. nsf.govrsc.org Derivatization is a technique used to modify a compound to enhance its analytical properties, such as improving its chromatographic separation or detection sensitivity. chromatographyonline.comnih.govdaneshyari.com

The reaction of this compound with primary and secondary amines, as well as other nitrogen nucleophiles like those found in benzimidazoles, proceeds via the Schotten-Baumann reaction conditions. chromatographyonline.com This involves reacting the nucleophile with the acid chloride in the presence of a base. chromatographyonline.com The resulting benzoylated derivatives are often more stable and can be more easily analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). rsc.orgnih.govdaneshyari.com

This derivatization strategy has been applied to a wide range of compounds, including biogenic amines and various metabolites, to facilitate their quantification in biological samples. rsc.orgnih.govdaneshyari.com

Table 3: Derivatization of Nitrogen Nucleophiles

| Nucleophile Class | Purpose of Derivatization | Analytical Technique | Reference |

|---|---|---|---|

| Primary and Secondary Amines | Improved chromatographic retention and ionization efficiency. | HPLC, LC-MS | rsc.orgchromatographyonline.comnih.gov |

| Benzimidazole (B57391) Derivatives | Synthesis of N-substituted derivatives for biological evaluation. | N/A | niscpr.res.in |

Intramolecular Cyclization Pathways and Heterocycle Formation

Beyond its utility in intermolecular reactions, this compound can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures.

While direct synthesis of 2,2′-anhydro-pyrimidine nucleosides using this compound is not extensively detailed in the provided search results, the synthesis of such compounds often involves intramolecular cyclization. nih.govresearchgate.net Anhydronucleosides are important intermediates in nucleoside chemistry. The general principle for the formation of 2,2'-anhydropyrimidine nucleosides involves the intramolecular attack of the 2'-hydroxyl group on an activated C2 position of the pyrimidine (B1678525) base.

A significant application of the intramolecular reactivity of compounds derived from salicylic (B10762653) acid derivatives, such as this compound, is the formation of benzodioxinone scaffolds. These structures are valuable in prodrug design. The cyclization process typically involves the intramolecular reaction between the carboxyl group (or an activated form like an acid chloride) and the adjacent hydroxyl group on the benzene (B151609) ring.

For instance, the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride, which would form an intermediate acid chloride, can lead to cyclization to form a benzodioxinone structure. This type of intramolecular cyclization is a key step in the synthesis of certain prodrugs, where the benzodioxinone ring can act as a protecting group or a labile linker that is cleaved in vivo to release the active drug.

Mechanistic Elucidation of Reactivity and Selectivity

The reactivity and selectivity of this compound and its derivatives are governed by complex mechanistic pathways. Detailed investigations have shed light on these processes, including non-enzymatic hydrolysis, reactions with diols and nucleosides, and the influence of catalysts.

Non-Enzymatic Hydrolysis Pathways of this compound Derivatives

The hydrolysis of this compound derivatives, such as aspirin, is a critical area of study due to its implications for drug stability and activity. In aqueous solutions, these compounds undergo gradual hydrolysis to form acetic acid and salicylic acid. wikipedia.org The rate and mechanism of this hydrolysis are significantly influenced by pH. scirp.org

The mechanism of hydrolysis for aspirin itself is thought to involve intramolecular general base catalysis by the neighboring carboxylate group. researchgate.net This contrasts with a previously suggested mechanism of intramolecular nucleophilic catalysis. Evidence for the general base catalysis includes the lack of oxygen-18 incorporation from the solvent into the resulting salicylic acid. researchgate.net

The solvolysis of related pseudo acid chlorides, which can exist in equilibrium with the normal acid chloride form, has been shown to proceed through a unimolecular (Sɴ1) pathway. This is distinct from normal acid chlorides, which typically undergo bimolecular (Sɴ2) solvolysis. ias.ac.in

Proposed Mechanisms for Reactions with Diols and Nucleosides via Acylium Ion Intermediates

The reaction of this compound and its analogs with diols and nucleosides can proceed through complex mechanisms involving acylium ion intermediates. For instance, the reaction of 2-acyloxyisobutyryl halides with cis-cycloalkane-1,2-diols leads to the formation of trans-2-chlorocycloalkyl acetates. u-tokyo.ac.jp This reaction is proposed to proceed through the formation of an acetoxonium ion intermediate. u-tokyo.ac.jp The initial step involves the formation of a hydroxy dioxolanone, which then rearranges to a carboxyl-substituted orthoester. Protonation of this orthoester and subsequent collapse leads to the acetoxonium ion, which is then opened by a chloride ion to yield the final product. u-tokyo.ac.jp

In reactions with nucleosides like uridine, 2-acyloxyisobutyryl halides can lead to the formation of 3'-O-acetyl-2'-chloro-2'-deoxyuridines, also via a 2',3'-acetoxonium ion intermediate. u-tokyo.ac.jp The generation of acylium ions from acyl chlorides or acid anhydrides is a key step in many acylation reactions, often facilitated by a Lewis acid catalyst. pearson.com The acylium ion is a resonance-stabilized cation that acts as a potent electrophile. pearson.com

Role of Tertiary Amine Catalysts in Transesterification and Other Transformations

Tertiary amines are effective catalysts for various transformations involving this compound and other acyl chlorides, including hydrolysis and transesterification. researchgate.netasianpubs.org In the hydrolysis of benzoyl chloride, tertiary amines such as pyridine and 3-methyl pyridine have been shown to have a strong catalytic effect. asianpubs.org The catalytic activity is influenced by both the basicity and steric factors of the amine. asianpubs.org

The mechanism of tertiary amine-catalyzed reactions often involves the formation of a highly reactive acylammonium salt intermediate. researchgate.net This intermediate is then more susceptible to nucleophilic attack by an alcohol (in transesterification) or water (in hydrolysis) than the original acyl chloride.

Transesterification, the conversion of one ester to another, can be catalyzed under both acidic and basic conditions. masterorganicchemistry.com Under basic conditions, the mechanism typically involves a two-step addition-elimination process initiated by an alkoxide. masterorganicchemistry.com Tertiary amines can facilitate this process by activating the acyl chloride. researchgate.net For example, the reaction of tert-butyl esters with phosphorus trichloride (B1173362) can generate an acid chloride in situ, which then reacts with alcohols or amines to yield the corresponding esters or amides. researchgate.netresearcher.life N-heterocyclic carbenes have also been shown to be effective catalysts for transesterification reactions by enhancing the nucleophilicity of the alcohol. organic-chemistry.org

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of this compound. Quantum chemical calculations and investigations into electronic and steric effects offer deep insights into reaction profiles and transition states.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the potential energy surfaces of reactions involving acyl chlorides. researchgate.netrsc.org These calculations can identify and characterize the transition states of various reaction pathways, providing detailed information about the reaction mechanism. For example, in the reaction of CH₂BrO₂ with ClO, computational studies have mapped out the singlet and triplet potential energy surfaces, identifying different mechanisms such as Sɴ2 displacement, H-abstraction, and addition/elimination pathways. rsc.org

For the acetoxylation of alkyl chlorides by Pt-Sb complexes, DFT calculations have been used to examine possible Pt-mediated mechanisms. These studies can help distinguish between different potential pathways, such as nucleophilic attack by the platinum center or direct substitution by a coordinated acetate (B1210297) anion. researchgate.net

Investigation of Electronic and Steric Effects on Reaction Profiles

Electronic and steric effects play a crucial role in determining the reactivity and selectivity of this compound reactions. Computational methods can quantify these effects and predict their impact on reaction barriers and product distributions.

Steric hindrance can significantly influence the feasibility of a reaction. For instance, while Friedel-Crafts acylation is generally effective, severe steric hindrance around the reaction center can prevent the reaction from occurring. stackexchange.com However, studies on polymethylated aromatic compounds have shown that Friedel-Crafts acylation can proceed even in the presence of significant steric bulk, suggesting a complex interplay of factors. stackexchange.com

Applications of 2 Acetoxybenzoyl Chloride in Complex Chemical Synthesis

Pharmaceutical Intermediate and Drug Discovery Applications

The reactivity of 2-acetoxybenzoyl chloride allows for its incorporation into a wide array of molecular structures, serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and in the development of new drug candidates.

This compound is a crucial pharmaceutical intermediate for the synthesis of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide. The synthesis involves an amidation reaction where this compound is reacted with 2-amino-5-nitrothiazole. This reaction forms the amide bond that is central to the final structure of Nitazoxanide. The process is typically carried out in a suitable solvent such as anhydrous acetone, with an acid scavenger like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This method is noted for its straightforward reaction steps and provides a reliable pathway to this important API, with yields of approximately 75% being reported.

Table 1: Synthesis of Nitazoxanide

| Reactant 1 | Reactant 2 | Key Function of this compound | Product |

| This compound | 2-Amino-5-nitrothiazole | Provides the 2-acetoxybenzoyl moiety | Nitazoxanide |

The development of prodrugs is a key strategy in medicinal chemistry to overcome poor pharmacokinetic properties of a potential drug, such as low solubility or limited membrane permeability. The use of an acetoxy-benzoyl moiety is a recognized approach in this field. By masking hydrophilic groups like hydroxamates with a para-acetoxybenzyl group, researchers have successfully improved the oral pharmacokinetics of drug candidates. For instance, a para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor of glutamate (B1630785) carboxypeptidase II demonstrated a five-fold increase in plasma levels of the parent drug compared to oral administration of the drug itself.

While specific pharmacokinetic data for prodrugs synthesized directly from this compound is not extensively detailed in the literature, its function as a potent acylating agent allows it to be used in a similar manner. It can react with hydroxyl or amine functional groups on a parent drug molecule to form an ester or amide linkage. This masks the polar group, potentially increasing the drug's lipophilicity and ability to be absorbed. Once in the body, metabolic enzymes can cleave this bond, releasing the active drug. This theoretical application positions this compound as a valuable tool for designing prodrugs aimed at improving drug delivery and efficacy.

This compound serves as the starting material for creating novel derivatives of its parent compound, acetylsalicylic acid, with the goal of developing new anti-inflammatory agents. A primary motivation for this is to create compounds with potentially fewer gastrointestinal side effects, which are often associated with the free carboxylic acid group of aspirin (B1665792). One approach involves converting the carboxylic acid to an acyl chloride, which is the structure of this compound itself, and then reacting it with various amino acids to form amide derivatives.

This strategy "masks" the carboxylic acid group as an amide. Research has shown the successful synthesis of aspirin-amino acid amide prodrugs. For example, reacting this compound with specific amino acids in a solvent like hexane (B92381) has yielded new amide compounds. In-vitro anti-inflammatory activity of these derivatives, assessed using methods like the human red blood cell membrane stabilization (HRBC) method, has shown promising results. One synthesized amide derivative exhibited an anti-inflammatory activity of 67.34%, which was comparable to or even slightly better than aspirin's activity (64.56%) in the same assay. This demonstrates the potential of using this compound to generate new anti-inflammatory candidates.

Table 2: Anti-Inflammatory Activity of Synthesized Aspirin Amide Derivative

| Compound | In-Vitro Anti-Inflammatory Activity (%) |

| Aspirin | 64.56 |

| Amide Derivative 1 | 67.34 |

| Amide Derivative 2 | 27.88 |

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its derivatives are important targets for drug development for neurological disorders. The chemical synthesis of GABA derivatives often involves modification of its core structure to alter its pharmacological properties.

While specific documented examples of using this compound to synthesize GABA derivatives are sparse, the chemical principles of such a reaction are well-established. The primary amine group of GABA is nucleophilic and would readily react with the highly electrophilic acyl chloride group of this compound. This reaction, a standard nucleophilic acyl substitution, would form a stable amide bond, resulting in an N-(2-acetoxybenzoyl)-GABA derivative. This synthetic strategy provides a straightforward pathway to covalently link the acetylsalicylate moiety to the GABA scaffold, creating a novel hybrid molecule with potential for new or modified pharmacological activities.

This compound is an effective reagent for conjugating the acetylsalicylate structure to other biologically active molecules, thereby creating new chemical entities with combined or enhanced properties.

One documented example is its use in the chemical synthesis of a conjugate between aspirin and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a stable radical often used as a spin label. The synthesis proceeds via a condensation reaction between this compound and 4-hydroxy-TEMPO.

The principle of this reaction can be extended to other molecules containing nucleophilic hydroxyl groups, such as glucose and diosgenin (B1670711).

Glucose: Glucose contains multiple hydroxyl groups. Its reaction with a simpler acyl chloride, acetyl chloride, is known to produce glucose penta-acetate, where all five hydroxyl groups are acetylated. A similar reaction with this compound would be expected to acylate these hydroxyl groups, attaching the larger acetylsalicylate moiety at multiple positions on the sugar.

Diosgenin: This steroidal sapogenin, extracted from yams, is a vital precursor in the synthesis of various steroid drugs. Research has demonstrated that diosgenin can be reacted with acyl chlorides, specifically oxalyl chloride, at its hydroxyl group to form new conjugates. This establishes the chemical feasibility of a similar reaction with this compound to create novel diosgenin-aspirin hybrids.

These conjugation strategies highlight the utility of this compound in creating complex, multifunctional molecules for pharmaceutical research.

Synthesis of Heterocyclic Scaffolds and Bioactive Analogues

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. This compound is a valuable reagent in the synthesis of various heterocyclic structures and other bioactive analogues. Its applications include the general synthesis of acetoxybenzamides. These amides can serve as precursors for the construction of more complex ring systems.

Furthermore, this compound has been specifically used in the synthesis of enantiomerically pure bidentate heteroorganic ligands that incorporate an aziridine (B145994) moiety. Aziridines are three-membered heterocyclic rings containing a nitrogen atom. These strained rings are versatile synthetic intermediates and are found in some natural products and pharmaceuticals. The ability to use this compound to build these chiral, heterocyclic ligands underscores its importance in creating sophisticated molecular architectures for use in catalysis and medicinal chemistry.

Construction of Coumarin (B35378) Derivatives and Related Heterocycles

This compound serves as a valuable precursor in the synthesis of coumarin derivatives, a significant class of heterocyclic compounds. Its chemical structure is primed for the construction of the core benzopyrone scaffold of coumarins. The key to its utility lies in its nature as an activated derivative of 2-acetoxybenzoic acid (acetylsalicylic acid).

In synthetic strategies, the acyl chloride function of this compound allows for facile reaction with various nucleophiles. One established method for forming the coumarin ring system involves the condensation of phenols with β-ketoesters. A related approach can involve the reaction of a compound like this compound with active methylene (B1212753) compounds. The initial acylation reaction is followed by an intramolecular cyclization. The presence of the acetoxy group at the ortho position is crucial for the subsequent ring-closing step, which, after hydrolysis of the acetate (B1210297), yields the characteristic lactone structure of the coumarin ring. While many methods exist for coumarin synthesis, the use of acyl chlorides like this compound provides a reactive electrophile for building the carbon framework.

Targeted Modification of Nucleosides for Structural and Functional Studies

The targeted chemical modification of nucleosides is essential for developing therapeutic agents and for studying the structure and function of nucleic acids. Acylating agents are frequently used to modify the hydroxyl and amino groups present in nucleosides. nih.gov this compound, with its highly reactive acyl chloride group, can act as a potent acylating agent for these nucleophilic sites.

Nucleosides possess primary and secondary hydroxyl groups on the sugar moiety and, in many cases, exocyclic amino groups on the heterocyclic base. The reaction of this compound with a nucleoside would lead to the formation of ester linkages at the hydroxyl groups and amide linkages at the amino groups. A significant challenge in this type of synthesis is achieving chemoselectivity—that is, acylating one type of functional group in the presence of another. nih.govresearchgate.net The relative nucleophilicity of the hydroxyl versus the amino groups can be influenced by reaction conditions, such as the choice of solvent, temperature, and catalyst, allowing for a degree of control over the modification site. nih.gov While the direct application of this compound for this purpose is not extensively documented in comparison to other acylating agents, its inherent reactivity makes it a potential tool for introducing the 2-acetoxybenzoyl group into nucleoside structures for further study.

Derivatization for Quinoxaline-2-Carboxamide Synthesis (based on acyl chloride reactivity)

Quinoxaline (B1680401) derivatives are a class of heterocyclic compounds with a broad range of pharmacological activities. The synthesis of quinoxaline-2-carboxamides often proceeds through the activation of a precursor, quinoxaline-2-carboxylic acid. This activation is typically achieved by converting the carboxylic acid into a more reactive acyl chloride using reagents such as thionyl chloride or oxalyl chloride. This in situ generated acyl chloride is then reacted with a desired amine to form the final amide product.

Based on the fundamental reactivity of acyl chlorides, this compound can be viewed as a derivatizing agent in the context of quinoxaline chemistry. If a synthetic scheme produced an amino-functionalized quinoxaline, this compound could be used to acylate the amino group, thereby attaching the 2-acetoxybenzoyl moiety to the quinoxaline scaffold. This reaction would yield a quinoxaline derivative with a pendant acetoxybenzamide group, potentially altering its biological or material properties. The high reactivity of the acyl chloride ensures that such amide bond formation reactions proceed efficiently under mild conditions.

Polymer Science and Functional Material Development

Chemical Functionalization of Polymeric Backbones for Novel Materials

The functionalization of existing polymers is a powerful strategy for creating new materials with tailored properties. This compound is an effective reagent for the chemical modification of polymers that possess nucleophilic functional groups, such as hydroxyl groups, along their backbones. A notable example is the functionalization of dextran (B179266), a complex branched polysaccharide composed of glucose units.

The reaction involves the esterification of the hydroxyl groups on the dextran backbone with this compound. This process grafts 2-acetoxybenzoyloxy groups onto the polymer chain. The extent of this modification can be controlled by adjusting the reaction conditions, such as the concentrations of the polymer, this compound, and the catalyst. Such modifications can significantly alter the physical and chemical properties of the original polymer, including its solubility and thermal characteristics, opening avenues for new applications.

| Polymer Backbone | Functional Group | Reagent | Resulting Linkage |

| Dextran | Hydroxyl (-OH) | This compound | Ester (-O-CO-) |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | This compound | Ester (-O-CO-) |

| Chitosan | Amino (-NH2), Hydroxyl (-OH) | This compound | Amide (-NH-CO-), Ester (-O-CO-) |

This table represents potential functionalization reactions based on the known reactivity of this compound.

Synthesis of Aromatic Polyamides and Poly(1,3,4-Oxadiazole-amide)s with Designed Pendant Groups

Aromatic polyamides and poly(1,3,4-oxadiazole-amide)s are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. Their properties can be fine-tuned by incorporating various functional groups into the polymer structure. This is often achieved through the polycondensation of diamine and diacid chloride monomers. gdckulgam.edu.inuomustansiriyah.edu.iq

While this compound is a monofunctional molecule and thus cannot be used as a primary monomer for polymerization, it can be used to control molecular weight as a chain-capping agent. More significantly, dicarboxylic acid monomers containing pendant acetoxybenzamide groups can be synthesized and subsequently polymerized with diamines. For instance, a diacid chloride like 5-(4-acetoxybenzamido)isophthaloyl chloride can be used in a polycondensation reaction with aromatic diamines that contain 1,3,4-oxadiazole (B1194373) rings. tandfonline.com This process yields a poly(1,3,4-oxadiazole-amide) with pendant acetoxybenzamide groups regularly spaced along the polymer backbone. tandfonline.com These pendant groups disrupt chain packing, which can improve the polymer's solubility in organic solvents, making it more processable without significantly compromising its high thermal stability. tandfonline.com

| Polymer Type | Monomer 1 (Diamine) | Monomer 2 (Diacid Chloride Derivative) | Resulting Polymer Feature |

| Polyamide | Aromatic Diamine | Terephthaloyl chloride / Isophthaloyl chloride | High-strength fiber |

| Poly(1,3,4-Oxadiazole-amide) | 2,5-bis(p-aminophenyl)-1,3,4-oxadiazole | 5-(4-acetoxybenzamido)isophthaloyl chloride | Enhanced solubility with pendant groups tandfonline.com |

Advanced Synthetic Building Block Utilization in Organic Synthesis

This compound is a versatile synthetic building block, primarily utilized as an intermediate in the production of pharmaceuticals and other fine chemicals. ganeshremedies.compharmacompass.com Its utility stems from the presence of the highly reactive acyl chloride functional group, which allows for the efficient introduction of the 2-acetoxybenzoyl moiety into a wide range of molecules.

A significant application of this compound is in the synthesis of the pharmaceutical agent Nitazoxanide. ganeshremedies.com Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug. In the synthesis of Nitazoxanide, this compound is reacted with 2-amino-5-nitrothiazole. The acyl chloride group readily reacts with the amino group of the thiazole (B1198619) ring to form a stable amide bond, constructing the core structure of the final drug molecule. This application highlights the role of this compound as a key intermediate that facilitates the coupling of two important structural fragments. ganeshremedies.com Its use in such syntheses underscores its importance as a reliable and reactive tool for medicinal and organic chemists. nbinno.comgunjalindustries.com

Application in Stereoselective Synthesis Methodologies

This compound has been identified as a valuable reagent in the synthesis of enantiomerically pure bidentate heteroorganic ligands. cymitquimica.comchemicalbook.comchemdad.comsigmaaldrich.com These ligands are crucial in asymmetric catalysis, where the chirality of the ligand dictates the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The synthesis of these specialized ligands often involves the use of simple, achiral skeletons which are then elaborated with chiral auxiliaries or undergo asymmetric transformations. This compound can be employed in these synthetic routes to introduce the 2-acetoxybenzoyl moiety, which can influence the steric and electronic properties of the final ligand. This, in turn, impacts the ligand's coordination to a metal center and its effectiveness in inducing enantioselectivity in catalytic reactions.

For instance, the reaction of this compound with a chiral amine or alcohol can lead to the formation of chiral amides or esters. These functionalities can then be incorporated into larger molecular frameworks to create bidentate or polydentate ligands. The precise architecture of these ligands is critical for achieving high levels of stereocontrol in a variety of metal-catalyzed transformations.

Table 1: Examples of Stereoselective Reactions Utilizing Chiral Ligands

| Reaction Type | Catalyst/Ligand System | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium / Chiral Phosphine Ligand | >95% |

| Asymmetric Epoxidation | Titanium / Chiral Diol Ligand | >90% |

| Asymmetric Diels-Alder | Copper / Chiral Bis(oxazoline) Ligand | >98% |

While the table above provides general examples of stereoselective reactions, the specific application of ligands derived from this compound would be tailored to the requirements of a particular transformation. The design and synthesis of such ligands remain an active area of research in the field of asymmetric catalysis.

Preparation of Modified Nucleobase Phosphoramidites for Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, essential for various applications in molecular biology and therapeutics, relies heavily on the phosphoramidite (B1245037) method. nih.govmdpi.comtechnologynetworks.com A key aspect of this methodology is the protection of the reactive functional groups on the nucleobases (adenine, guanine, and cytosine) to prevent unwanted side reactions during the automated synthesis cycle. umich.eduumich.edu Acylating agents are commonly used to protect the exocyclic amino groups of these nucleobases.

This compound can serve as an N-acylating agent in the preparation of these protected nucleoside phosphoramidites. The 2-acetoxybenzoyl group, when attached to the exocyclic amine of a nucleobase, provides a stable protecting group that is compatible with the conditions of oligonucleotide synthesis. This protection is crucial for directing the phosphoramidite coupling reaction to the desired 5'-hydroxyl group of the growing oligonucleotide chain.

The general process for preparing a modified nucleobase phosphoramidite involves several steps:

Protection of the Nucleobase: The exocyclic amino group of the nucleoside is acylated using a reagent like this compound in the presence of a suitable base.

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group to allow for selective deprotection during the synthesis cycle.

Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.

The resulting modified nucleobase phosphoramidite is then ready for use in an automated DNA/RNA synthesizer. After the oligonucleotide has been assembled, the protecting groups, including the 2-acetoxybenzoyl group, are removed under specific deprotection conditions to yield the final, unmodified oligonucleotide. The choice of protecting group is critical to ensure both stability during synthesis and efficient removal afterward. mdpi.com

Table 2: Common Protecting Groups in Oligonucleotide Synthesis

| Functional Group | Protecting Group |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) |

| Exocyclic Amine (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac) |

| 2'-Hydroxyl (RNA) | tert-Butyldimethylsilyl (TBDMS) |

| Phosphate | Cyanoethyl |

Design of Methylformyl Reagents for Physicochemical Property Modulation

While direct evidence of this compound's use in designing methylformyl reagents is not prevalent in the reviewed literature, its properties as a reactive acyl chloride suggest its potential as a precursor in their synthesis. Methylformyl reagents are a class of compounds that can be used to introduce a formyl group (–CHO) with an adjacent methyl group into a molecule. The introduction of such a group can significantly modulate the physicochemical properties of the parent molecule, including its polarity, solubility, and ability to participate in hydrogen bonding.

The synthesis of a methylformyl reagent could potentially be envisioned through a multi-step process starting from a related precursor that could be synthesized using this compound. For example, the acylation of a suitable substrate with this compound could be the initial step in a synthetic sequence leading to a molecule capable of delivering the methylformyl group.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in 2 Acetoxybenzoyl Chloride Chemistry

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for assessing the purity of 2-Acetoxybenzoyl chloride and for monitoring the progress of reactions in which it is involved.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of reaction mixtures. It is particularly useful for monitoring the conversion of a starting material to a product. For instance, in the synthesis of this compound from acetylsalicylic acid, TLC can be used to track the disappearance of the more polar starting material and the appearance of the less polar product.

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside spots of the starting material and, if available, the pure product. The plate is then developed in a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). Due to its greater polarity, acetylsalicylic acid will have a stronger interaction with the stationary phase and will thus have a lower retention factor (Rf) value (travel a shorter distance up the plate). The less polar this compound will travel further, resulting in a higher Rf value. The progress of the reaction can be visualized by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. Visualization is typically achieved under UV light, as the aromatic rings in the compounds are UV-active. It is important to note that due to the high reactivity of acid chlorides, some hydrolysis back to the carboxylic acid may occur on the silica gel plate.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the method of choice for determining the purity of this compound with high accuracy and precision.

A reversed-phase HPLC method is typically employed for the analysis of benzoyl chloride derivatives. In this setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. For this compound, a suitable mobile phase would be a gradient mixture of water (often containing a buffer like ammonium (B1175870) acetate or a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. As this compound is relatively non-polar, it will be well-retained on a C18 column. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, for instance, around 230-280 nm. By comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration, the precise quantity and purity of this compound can be determined.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., Start with 40% B, increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 237 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

The synthesis of this compound from acetylsalicylic acid using chlorinating agents such as thionyl chloride inherently generates volatile byproducts. google.com Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile species. The gas chromatograph separates the components of a volatile mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the individual components and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

In the context of this compound synthesis, GC-MS plays a crucial role in identifying and quantifying residual starting materials, solvents, and volatile byproducts. For instance, in the reaction of acetylsalicylic acid with thionyl chloride, the expected volatile byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl). google.com While direct GC-MS analysis of these inorganic gases can be challenging and often requires specialized setups, the technique is invaluable for detecting other organic volatile impurities.

Potential volatile organic byproducts that could be identified by GC-MS include those arising from side reactions or the degradation of the starting material or product under the reaction conditions. For example, thermal degradation of acetylsalicylic acid can lead to the formation of acetic acid and salicylic (B10762653) acid, which could further react or be present as volatile impurities. mdpi.com The GC-MS analysis of the reaction headspace or a condensed volatile fraction would allow for the identification of these and other unexpected byproducts, providing crucial information for process optimization and purification strategies.

The data generated from GC-MS analysis is typically presented as a chromatogram, showing the retention time of each separated component, and a corresponding mass spectrum for each chromatographic peak. A hypothetical GC-MS analysis of volatile byproducts from a this compound synthesis might yield the data presented in Table 1.

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|

| 2.5 | Sulfur Dioxide | 64, 48 | Byproduct of thionyl chloride reaction |

| 3.1 | Hydrogen Chloride | 36, 38 | Byproduct of thionyl chloride reaction |

| 5.8 | Acetic Acid | 43, 45, 60 | Degradation of acetylsalicylic acid |

| 9.2 | Residual Toluene | 91, 92 | Reaction solvent |

The identification of such byproducts is critical for ensuring the purity of the final this compound product, as their presence could lead to unwanted side reactions in subsequent synthetic steps.

In Situ and Real-time Reaction Monitoring

Traditional chemical process development relies heavily on offline analysis, where samples are withdrawn from the reactor and analyzed in a laboratory. This approach can be time-consuming and may not provide an accurate representation of the reaction state due to potential changes during sampling and quenching. In contrast, in-situ and real-time reaction monitoring techniques provide continuous data from within the reaction vessel, offering a deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters.

In-situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for monitoring the synthesis of this compound in real-time. These techniques provide information about the vibrational modes of molecules, which are sensitive to changes in chemical structure. By inserting a probe directly into the reaction mixture, spectra can be continuously acquired, allowing for the tracking of reactant consumption, intermediate formation, and product generation.

For the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, in-situ FTIR (often referred to as ReactIR™) can be employed to monitor the key functional group transformations. mt.com The disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid and the appearance of the characteristic carbonyl stretch of the acyl chloride can be tracked over time. The unique infrared absorbances of each reaction component, including the carboxylic acid, thionyl chloride, the acid chloride intermediate, and the final product, allow for the creation of concentration profiles for each species throughout the reaction. mt.com

These real-time concentration profiles are invaluable for mechanistic studies. For example, the rate of formation of the this compound can be determined under different reaction conditions (e.g., temperature, catalyst concentration) to elucidate the reaction kinetics. The detection of any transient intermediates could provide insights into the reaction pathway. A representative dataset from an in-situ FTIR monitoring experiment is shown in Table 2.

| Reaction Time (min) | Carboxylic Acid Peak Intensity (arbitrary units) | Acyl Chloride Peak Intensity (arbitrary units) | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.75 | 0.25 | 25 |

| 30 | 0.50 | 0.50 | 50 |

| 60 | 0.10 | 0.90 | 90 |

| 90 | 0.01 | 0.99 | 99 |

This level of detailed, real-time data allows for a comprehensive understanding of the reaction mechanism, which is essential for process optimization and control.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes based on timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). europeanpharmaceuticalreview.comglobalresearchonline.net The goal of PAT is to build quality into the product by understanding and controlling the manufacturing process in real-time. In-situ and online analytical techniques are the cornerstone of PAT implementation.

In the industrial production of this compound, PAT can be applied to both batch and continuous manufacturing processes. nih.govispe.org For a batch process, in-situ spectroscopic probes (e.g., FTIR or Raman) can be integrated into the reactor to monitor the progress of the chlorination reaction. This real-time data can be used to:

Determine the reaction endpoint: By monitoring the disappearance of the starting material and the plateauing of the product concentration, the reaction can be stopped at the optimal time, preventing the formation of impurities from over-processing and maximizing throughput.

Ensure consistent product quality: By ensuring that each batch reaches the same level of conversion, batch-to-batch variability can be significantly reduced.

Improve process safety: Real-time monitoring can provide early warnings of any process deviations, such as an unexpected exotherm or the buildup of a hazardous intermediate.

In a continuous manufacturing setup, PAT is even more critical. ispe.org Online analyzers can be placed at various points along the continuous flow reactor to monitor the process in real-time. This data can be fed into a control system that automatically adjusts process parameters, such as reactant flow rates or temperature, to maintain the desired product quality and process stability.

The implementation of PAT in the manufacturing of this compound offers numerous benefits, including improved process understanding, enhanced product quality and consistency, reduced cycle times, and increased process safety. nih.gov A summary of potential PAT applications in this context is provided in Table 3.

| Process Step | Critical Process Parameter (CPP) | Analytical Technology | Benefit |

|---|---|---|---|

| Chlorination Reaction | Reactant Concentration, Product Concentration, Temperature | In-situ FTIR/Raman | Real-time reaction monitoring, endpoint determination, kinetic understanding |

| Solvent Swap/Distillation | Residual Solvent Concentration | Online GC or NIR | Process control to ensure complete removal of unwanted solvents |

| Crystallization | Supersaturation, Crystal Size Distribution | In-situ Particle Size Analyzer, ATR-FTIR | Control of crystal morphology and purity |

By embracing these advanced analytical methodologies, the production of this compound can be transformed from a process reliant on offline testing to a well-understood and tightly controlled manufacturing operation.

Q & A

Q. What are the standard synthetic routes for preparing 2-acetoxybenzoyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound is synthesized via acetylation of salicylic acid derivatives. A common approach involves reacting salicyloyl chloride with acetic anhydride under controlled conditions (e.g., 40–60°C, anhydrous environment) to introduce the acetyl group. Catalysts like pyridine or DMAP can enhance reaction efficiency. Yield optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess acetic anhydride), and ensuring strict moisture exclusion to prevent hydrolysis . Post-synthesis purification via recrystallization (using non-polar solvents) or vacuum distillation (boiling point ~345.8°C) is critical to isolate the product in high purity (>98%) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of ester (C=O stretch ~1740 cm⁻¹) and acyl chloride (C=O stretch ~1800 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and acetyl methyl groups (δ 2.3 ppm). Carbon signals for the carbonyl groups (ester: ~168 ppm; acyl chloride: ~175 ppm) are diagnostic.

- Elemental Analysis : Verify molecular formula (C₉H₇ClO₃) with ≤1% deviation.

- Melting Point : Validate purity (literature range: 44–49°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, sealed goggles, and a lab coat. Use a respirator if ventilation is inadequate .

- Engineering Controls : Conduct reactions in a fume hood to mitigate exposure to HCl gas (a hydrolysis byproduct).

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by wet sweeping .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent moisture absorption and decomposition .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point, boiling point) of this compound across literature sources?

- Methodological Answer : Variations in reported values (e.g., melting point ranges of 44–49°C vs. other sources) often stem from differences in purity assessment methods. To resolve discrepancies:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to quantify impurities (e.g., residual acetic acid).

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine precise phase transitions.

- Cross-Validation : Compare data against high-purity commercial standards or databases like NIST Chemistry WebBook (if available for analogs) .

Q. What mechanistic insights explain the hydrolytic instability of this compound, and how can this be mitigated during synthetic applications?

- Methodological Answer : Hydrolysis occurs via nucleophilic attack by water on the electrophilic acyl chloride group, generating acetic acid and salicylic acid derivatives. To stabilize the compound:

- Solvent Choice : Use anhydrous aprotic solvents (e.g., dichloromethane, THF).

- Additives : Incorporate molecular sieves or desiccants to scavenge moisture.

- Low-Temperature Reactions : Conduct syntheses at ≤0°C to slow hydrolysis kinetics.

- In Situ Derivatization : Convert the acyl chloride to a more stable intermediate (e.g., mixed anhydride) before subsequent reactions .

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., acetylation or nucleophilic substitution) using software like Gaussian or ORCA. Focus on transition-state energies to predict regioselectivity.

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics.

- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) if investigating pharmaceutical applications .

Q. What strategies are effective in analyzing and resolving contradictory data in catalytic applications of this compound?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., varying yields in peptide coupling) may arise from catalyst poisoning or side reactions. Address this by:

- Control Experiments : Test for residual moisture or competing nucleophiles.

- Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress.

- Catalyst Screening : Evaluate alternative catalysts (e.g., HOBt/DCC vs. EDCI) to identify optimal conditions .

Safety and Compliance Considerations

Q. What are the regulatory and environmental implications of disposing of this compound waste?

- Methodological Answer :

- Neutralization : Treat waste with excess aqueous NaOH to hydrolyze the acyl chloride to benign salts.

- Disposal Compliance : Follow EPA guidelines for corrosive waste (D002) and consult local regulations for organic halides.

- Documentation : Maintain records of waste volume, treatment methods, and disposal certificates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten